4-(2H-1,2,3-triazol-2-yl)benzaldehyde
Overview
Description
“4-(2H-1,2,3-triazol-2-yl)benzaldehyde” is a chemical compound with the molecular formula C9H7N3O . It is used as a ligand which stabilizes Cu (I) towards disproportionation and oxidation thus enhancing its catalytic effect in the azide-acetylene cycloaddition .
Synthesis Analysis
The synthesis of “4-(2H-1,2,3-triazol-2-yl)benzaldehyde” involves a sequence of consecutive functional group transformations, namely hydrogenation, Sandmeyer iodination, and Grignard carboxylation . This provides the target molecules in a reliable and scalable manner .
Molecular Structure Analysis
The molecular structure of “4-(2H-1,2,3-triazol-2-yl)benzaldehyde” can be represented by the InChI code: 1S/C9H7N3O/c13-7-8-1-3-9(4-2-8)12-10-5-6-11-12/h1-7H . The molecular weight of the compound is 173.17 g/mol .
Chemical Reactions Analysis
The chemical reactions involving “4-(2H-1,2,3-triazol-2-yl)benzaldehyde” are complex and involve multiple steps. For instance, the compound can undergo hydrogenation, Sandmeyer iodination, and Grignard carboxylation .
Physical And Chemical Properties Analysis
The physical and chemical properties of “4-(2H-1,2,3-triazol-2-yl)benzaldehyde” include a molecular weight of 173.17 g/mol . The compound has a topological polar surface area of 47.8 Ų . The compound is a solid at room temperature .
Scientific Research Applications
Anticancer Agents
Triazole derivatives, including “4-(2H-1,2,3-triazol-2-yl)benzaldehyde”, have shown promising results as anticancer agents . In a study, several novel 1,2,4-triazole derivatives were synthesized and evaluated for their cytotoxic activities against human cancer cell lines . Some compounds showed promising cytotoxic activity against the Hela cell line .
Drug Discovery
The triazole ring, which is a part of “4-(2H-1,2,3-triazol-2-yl)benzaldehyde”, has found broad applications in drug discovery . The replacement of nucleobases by triazole derivatives has proven to be very effective in drug discovery .
Organic Synthesis
“4-(2H-1,2,3-triazol-2-yl)benzaldehyde” and other 1,2,3-triazoles have been used extensively in organic synthesis . Their unique chemical properties make them useful in a variety of reactions.
Polymer Chemistry
1,2,3-triazoles, including “4-(2H-1,2,3-triazol-2-yl)benzaldehyde”, have found applications in polymer chemistry . Their ability to form stable structures makes them ideal for creating complex polymers.
Supramolecular Chemistry
In supramolecular chemistry, “4-(2H-1,2,3-triazol-2-yl)benzaldehyde” and other 1,2,3-triazoles are used due to their ability to form hydrogen bonds with different targets . This leads to the improvement of pharmacokinetics, pharmacological, and toxicological properties of compounds .
Bioconjugation
1,2,3-triazoles, including “4-(2H-1,2,3-triazol-2-yl)benzaldehyde”, are used in bioconjugation . They can act as a linker between two molecules, allowing for the creation of complex biological structures.
Chemical Biology
In chemical biology, “4-(2H-1,2,3-triazol-2-yl)benzaldehyde” and other 1,2,3-triazoles are used due to their ability to mimic the amide bond . This makes them useful in the study of biological systems.
Fluorescent Imaging and Materials Science
1,2,3-triazoles, including “4-(2H-1,2,3-triazol-2-yl)benzaldehyde”, have found applications in fluorescent imaging and materials science . Their unique properties make them ideal for these fields.
Future Directions
The future directions for “4-(2H-1,2,3-triazol-2-yl)benzaldehyde” could involve further exploration of its biological activity and potential applications in various fields. The compound’s role as a ligand that enhances the catalytic effect of Cu (I) in the azide-acetylene cycloaddition suggests potential applications in catalysis .
properties
IUPAC Name |
4-(triazol-2-yl)benzaldehyde | |
---|---|---|
Source | PubChem | |
URL | https://pubchem.ncbi.nlm.nih.gov | |
Description | Data deposited in or computed by PubChem | |
InChI |
InChI=1S/C9H7N3O/c13-7-8-1-3-9(4-2-8)12-10-5-6-11-12/h1-7H | |
Source | PubChem | |
URL | https://pubchem.ncbi.nlm.nih.gov | |
Description | Data deposited in or computed by PubChem | |
InChI Key |
CTYWOTWHICQOMA-UHFFFAOYSA-N | |
Source | PubChem | |
URL | https://pubchem.ncbi.nlm.nih.gov | |
Description | Data deposited in or computed by PubChem | |
Canonical SMILES |
C1=CC(=CC=C1C=O)N2N=CC=N2 | |
Source | PubChem | |
URL | https://pubchem.ncbi.nlm.nih.gov | |
Description | Data deposited in or computed by PubChem | |
Molecular Formula |
C9H7N3O | |
Source | PubChem | |
URL | https://pubchem.ncbi.nlm.nih.gov | |
Description | Data deposited in or computed by PubChem | |
DSSTOX Substance ID |
DTXSID40444964 | |
Record name | 4-(2H-1,2,3-triazol-2-yl)benzaldehyde | |
Source | EPA DSSTox | |
URL | https://comptox.epa.gov/dashboard/DTXSID40444964 | |
Description | DSSTox provides a high quality public chemistry resource for supporting improved predictive toxicology. | |
Molecular Weight |
173.17 g/mol | |
Source | PubChem | |
URL | https://pubchem.ncbi.nlm.nih.gov | |
Description | Data deposited in or computed by PubChem | |
Product Name |
4-(2H-1,2,3-triazol-2-yl)benzaldehyde | |
CAS RN |
179056-04-3 | |
Record name | 4-(2H-1,2,3-triazol-2-yl)benzaldehyde | |
Source | EPA DSSTox | |
URL | https://comptox.epa.gov/dashboard/DTXSID40444964 | |
Description | DSSTox provides a high quality public chemistry resource for supporting improved predictive toxicology. | |
Retrosynthesis Analysis
AI-Powered Synthesis Planning: Our tool employs the Template_relevance Pistachio, Template_relevance Bkms_metabolic, Template_relevance Pistachio_ringbreaker, Template_relevance Reaxys, Template_relevance Reaxys_biocatalysis model, leveraging a vast database of chemical reactions to predict feasible synthetic routes.
One-Step Synthesis Focus: Specifically designed for one-step synthesis, it provides concise and direct routes for your target compounds, streamlining the synthesis process.
Accurate Predictions: Utilizing the extensive PISTACHIO, BKMS_METABOLIC, PISTACHIO_RINGBREAKER, REAXYS, REAXYS_BIOCATALYSIS database, our tool offers high-accuracy predictions, reflecting the latest in chemical research and data.
Strategy Settings
Precursor scoring | Relevance Heuristic |
---|---|
Min. plausibility | 0.01 |
Model | Template_relevance |
Template Set | Pistachio/Bkms_metabolic/Pistachio_ringbreaker/Reaxys/Reaxys_biocatalysis |
Top-N result to add to graph | 6 |
Feasible Synthetic Routes
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